molecular formula C13H19N3O B2924196 2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2320820-61-7

2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B2924196
CAS RN: 2320820-61-7
M. Wt: 233.315
InChI Key: SEZSSBLNXWKRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule that contains a pyrimidine ring and a tetrahydropyran ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Mechanism of Action

Target of Action

The compound 2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, also known as 2-methyl-N-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, has been found to interact with several targets. These include Mycobacterium tuberculosis , CDK6 , and potentially other targets related to antiviral activity . The exact target of this compound may vary depending on the specific derivative and its structure .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, when interacting with Mycobacterium tuberculosis, it displays in vitro activity against the GFP reporter strain . In the case of CDK6, it acts as an inhibitor, disrupting the normal function of this kinase . The exact mode of action can vary depending on the specific derivative and its structure .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. In the case of Mycobacterium tuberculosis, it likely affects the pathways related to the survival and proliferation of this bacterium . When acting as a CDK6 inhibitor, it would affect cell cycle regulation and potentially other pathways regulated by this kinase .

Pharmacokinetics

It’s noted that potent derivatives from this series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and the inhibition of CDK6 . This leads to a decrease in the proliferation of the bacteria or the affected cells, respectively .

properties

IUPAC Name

2-methyl-N-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSSBLNXWKRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.